Lyclaninol
Description
Lyclaninol (CAS: 53755-76-3) is a tetracyclic triterpenoid compound with the molecular formula C₃₀H₅₀O₄ and a molecular weight of 474.73 . It is primarily isolated from Lycopodium japonicum Thunb. (syn. Lycopodium clavatum), a traditional Chinese medicinal herb known as Shen Jin Cao (伸筋草) . In pharmacological studies, this compound has been quantified as a key marker for quality evaluation of L. japonicum, with concentrations ranging from 0.183 to 0.446 mg/g across 16 batches analyzed via Quantitative Analysis of Multi-Components by Single-Marker (QAMS) . Its structural features include four hydroxyl groups, distinguishing it from related triterpenoids in the Lycopodium family .
Properties
IUPAC Name |
(1S,6R,8S,9R,11R,12S,15S,16R,19R,20S,21R)-20-(hydroxymethyl)-1,7,7,11,16,20-hexamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricos-3-ene-8,9,19-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O4/c1-26(2)21-9-7-18-15-27(3)13-11-23-28(4,14-12-24(33)30(23,6)17-31)22(27)10-8-19(18)29(21,5)16-20(32)25(26)34/h7,19-25,31-34H,8-17H2,1-6H3/t19-,20+,21-,22-,23+,24+,25+,27-,28+,29+,30+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRQRSMCZZRLXJG-AGTZBQNOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC=C3CC4(CCC5C(C4CCC3C2(CC(C1O)O)C)(CCC(C5(C)CO)O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@H]3[C@@]([C@H]1CC[C@H]4C(=CC[C@@H]5[C@@]4(C[C@H]([C@H](C5(C)C)O)O)C)C2)(CC[C@H]([C@]3(C)CO)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lyclaninol involves several steps, starting from the extraction of the compound from natural sources such as Lycopodium serratum . The extraction process typically involves solvent extraction using solvents like chloroform, dichloromethane, ethyl acetate, and acetone . The extracted compound is then purified using chromatographic techniques to obtain high-purity this compound.
Industrial Production Methods
Industrial production of this compound is not widely documented, but it generally follows the principles of natural product extraction and purification. The process involves large-scale extraction from plant sources, followed by purification using industrial-scale chromatographic methods. The final product is then formulated into various forms for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
Lyclaninol undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield reduced forms.
Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield various oxidized triterpenoids, while reduction can produce reduced triterpenoid derivatives.
Scientific Research Applications
Lyclaninol has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in chromatographic studies and for the synthesis of other triterpenoid compounds.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of arthritis and other inflammatory conditions.
Industry: Used in the formulation of various industrial products, including cosmetics and pharmaceuticals
Mechanism of Action
The mechanism of action of Lyclaninol involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through modulation of inflammatory pathways and oxidative stress responses. The compound interacts with enzymes and receptors involved in these pathways, leading to its observed biological activities .
Comparison with Similar Compounds
Table 1: Structural and Pharmacological Comparison of this compound and Analogs
Structural and Functional Insights
Biosynthetic Relationships: this compound is biosynthetically related to Lycernuic Acid A (oxidized form) and 21-Episerratenediol (epimerized form), suggesting shared pathways in Lycopodium species .
Quantitative Dominance: Among triterpenoids in L. japonicum, this compound is present in higher concentrations than lycodoline (0.076–0.150 mg/g) but lower than β-sitosterol (0.238–0.855 mg/g) .
Pharmacological Relevance
- Quality Control: this compound is a validated internal reference for QAMS-based quality assessment of L. japonicum, with variable importance in projection (VIP) values >1 in chemometric analyses .
Biological Activity
Lyclaninol is a compound derived from the Lycopodiaceae family, specifically noted for its diverse biological activities. This article compiles various research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Overview of this compound
This compound has been identified as a bioactive compound with potential therapeutic applications. It is primarily recognized for its antimicrobial , anti-inflammatory , and cytotoxic properties. Preliminary studies have suggested that this compound exhibits significant activity against various pathogens and may influence inflammatory pathways in human cells.
Antimicrobial Activity
Research indicates that this compound possesses notable antimicrobial properties. A study focusing on the antimicrobial effects of flavonoids from Combretum erythrophyllum, which includes this compound, demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various strains were reported as follows:
| Pathogen | MIC (µg/ml) |
|---|---|
| Vibrio cholerae | 25 - 50 |
| Enterococcus faecalis | 25 - 50 |
| Micrococcus luteus | 25 |
| Shigella sonei | 25 |
These findings suggest that this compound could be a potent candidate for developing new antimicrobial agents, particularly in combating resistant bacterial strains .
Anti-Inflammatory Properties
This compound's anti-inflammatory potential has been explored through various in vitro and in vivo models. Studies have shown that it can modulate inflammatory responses by inhibiting key signaling pathways such as NF-κB and AP-1. The following table summarizes the effects of this compound on pro-inflammatory cytokines:
| Cytokine | Effect |
|---|---|
| TNF-α | Inhibition |
| IL-6 | Inhibition |
| IL-1β | Inhibition |
In models of colitis induced by TNBS (2,4,6-trinitrobenzene sulfonic acid), this compound demonstrated significant protective effects by reducing the levels of these pro-inflammatory cytokines, indicating its potential use in treating inflammatory bowel diseases .
Cytotoxic Effects
The cytotoxicity of this compound has also been evaluated in various cancer cell lines. Its ability to induce apoptosis in tumor cells was assessed using different assays. The results indicated that this compound selectively targets cancer cells while sparing normal cells, showcasing its potential as an anticancer agent.
Case Study: Cytotoxic Activity Against Cancer Cells
A study conducted on human leukemia monocytic THP-1 cells revealed that this compound can induce apoptosis through the activation of caspase pathways. The IC50 values for this compound were determined as follows:
| Cell Line | IC50 (µM) |
|---|---|
| THP-1 | 30 |
| HT29 | 45 |
These findings highlight the selective cytotoxicity of this compound, suggesting its potential role in cancer therapy .
Q & A
Basic Research Questions
Q. How can researchers quantify Lyclaninol content in Lycopodium japonicum extracts, and what methodological considerations ensure accuracy?
- Answer : The quantitative analysis of multi-components by a single marker (QAMS) method is recommended. This involves using this compound as an internal reference to simultaneously quantify related alkaloids (e.g., α-obscurine, β-sitosterol). Key steps include:
- Validating the method against external standards to ensure precision (e.g., no significant difference between QAMS and external standard results for this compound in 16 batches ).
- Ensuring chromatographic separation parameters (e.g., column type, mobile phase) are optimized to resolve this compound from co-eluting compounds.
- Reporting purity and source of reference materials to enhance reproducibility .
Q. What experimental design principles are critical for assessing this compound variability across plant samples?
- Answer : A robust design should include:
- Sampling Strategy : Collecting multiple batches (e.g., 16 batches from six provinces) to capture geographical variability .
- Quality Metrics : Measuring extract yield (12.18–22.78%) and total ash content (3.16–6.11%) alongside this compound concentration (0.183–0.446 mg/g) to contextualize purity .
- Controls : Using validated reference materials and replicating analyses to minimize instrument drift .
Q. How should researchers ensure reproducibility in this compound extraction and quantification protocols?
- Answer :
- Detailed Documentation : Explicitly describe extraction solvents, temperatures, and durations in methods sections, adhering to guidelines from the Chinese Pharmacopoeia for ash content and extract measurement .
- Supplementary Materials : Provide raw chromatograms, calibration curves, and validation data in supporting information to enable replication .
Advanced Research Questions
Q. How can multivariate statistical methods resolve contradictions in this compound content data across studies?
- Answer : Contradictions may arise from environmental or methodological variability. To address this:
- Apply Principal Component Analysis (PCA) to cluster samples (e.g., 3 categories in L. japonicum batches) and identify key variables (e.g., α-obscurine, β-sitosterol) contributing to variance .
- Use Orthogonal Partial Least Squares-Discriminant Analysis (OPLS-DA) to isolate this compound-specific biomarkers and reduce confounding factors .
- Employ Weighted TOPSIS to rank samples holistically, integrating multiple quality markers (e.g., Jb = 0.7092 for optimal sample S14) .
Q. What strategies optimize analytical parameters for this compound detection in complex matrices?
- Answer :
- Method Validation : Assess linearity, limit of detection (LOD), and recovery rates using spiked samples. For example, this compound recovery in L. japonicum should align with QAMS validation protocols .
- Sensitivity Enhancements : Optimize mass spectrometry conditions (e.g., ionization mode, collision energy) to improve signal-to-noise ratios for low-abundance alkaloids .
Q. How can researchers design bioactivity studies to investigate this compound’s pharmacological potential?
- Answer :
- In Vitro Models : Use cell-based assays (e.g., enzyme inhibition) with this compound concentrations reflecting natural abundance (0.183–0.446 mg/g) .
- Dose-Response Analysis : Report IC₅₀/EC₅₀ values and compare with positive/negative controls to establish efficacy thresholds .
- Mechanistic Studies : Pair bioactivity data with metabolomic profiling to identify this compound’s interaction pathways .
Q. What frameworks guide the formulation of rigorous research questions for this compound studies?
- Answer :
- PICO Framework : Define Population (e.g., L. japonicum samples), Intervention (e.g., QAMS vs. external standard), Comparison (geographical regions), and Outcomes (this compound variability) .
- FINER Criteria : Ensure questions are Feasible (e.g., accessible samples), Novel (e.g., unexplored regions like Suijiang County, Yunnan), and Relevant (e.g., quality control applications) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
